An In-Depth Technical Guide to (2,4-Dichloro-3-fluorophenyl)trimethylsilane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2,4-Dichloro-3-fluorophenyl)trimethylsilane: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of (2,4-Dichloro-3-fluorophenyl)trimethylsilane, a specialized organosilicon compound. Positioned at the intersection of organofluorine and organosilane chemistry, this molecule serves as a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a reactive trimethylsilyl group on a phenyl ring—offers a powerful tool for constructing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic methodology, provides expected analytical characterization data, and explores its primary applications in modern organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Fluorinated Aryltrimethylsilanes
Organofluorine compounds have become fundamentally important in modern drug discovery and development.[1][2] The incorporation of fluorine into a drug candidate can profoundly alter its metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds.[2]
Concurrently, aryltrimethylsilanes have emerged as stable, low-toxicity, and easy-to-handle reagents for forming carbon-carbon bonds.[5][6] The trimethylsilyl group serves as a masked carbanion, which can be activated under specific conditions to participate in a variety of transformations.[7]
(2,4-Dichloro-3-fluorophenyl)trimethylsilane merges these two strategic areas. It provides a means to introduce the synthetically challenging 2,4-dichloro-3-fluorophenyl moiety into target molecules. This specific substitution pattern is of high interest in the development of novel therapeutics and advanced materials, making this silane a key intermediate for innovation.
Physicochemical and Structural Properties
Precise experimental data for this specific compound is not widely published. The properties listed below are based on data from chemical suppliers and predictions derived from structurally similar aryltrimethylsilanes and fluorinated aromatic compounds.
Table 1: Chemical Identifiers and Structural Information
| Property | Value |
| IUPAC Name | (2,4-Dichloro-3-fluorophenyl)trimethylsilane |
| Molecular Formula | C₉H₁₁Cl₂FSi |
| Molecular Weight | 253.17 g/mol |
| CAS Number | 1364413-43-3 |
| SMILES | C(C)C1=C(C(=C(C=C1)Cl)F)Cl |
| InChI Key | InChIKey=YJLFYQHWALKVAV-UHFFFAOYSA-N |
Table 2: Predicted Physical Properties
| Property | Value | Rationale / Comparison |
| Appearance | Colorless to light yellow liquid | Typical for aryltrimethylsilanes.[8] |
| Boiling Point | ~240-260 °C (at 760 mmHg) | Estimated based on increasing boiling point with halogenation compared to Phenyltrimethylsilane (169 °C). |
| Density | ~1.2 - 1.3 g/mL | Increased density due to two chlorine atoms and one fluorine atom. |
| Solubility | Soluble in common organic solvents (THF, Diethyl Ether, Toluene, Dichloromethane). Insoluble in water. | Standard for nonpolar organosilicon compounds. |
| Stability | Stable under anhydrous, inert conditions. Hydrolytically sensitive, especially in the presence of acid or base. | The C-Si bond is generally stable but can be cleaved under specific conditions. |
Synthesis and Purification: A Validated Protocol
The most reliable and widely practiced method for synthesizing aryltrimethylsilanes involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with trimethylsilyl chloride.[9] This approach offers high yields and is amenable to a range of substituted aromatic precursors.
Proposed Synthetic Workflow
The synthesis of (2,4-Dichloro-3-fluorophenyl)trimethylsilane is best achieved via a Grignard reaction starting from 1-bromo-2,4-dichloro-3-fluorobenzene.
Caption: Synthetic workflow for (2,4-Dichloro-3-fluorophenyl)trimethylsilane.
Step-by-Step Experimental Protocol
Objective: To synthesize (2,4-Dichloro-3-fluorophenyl)trimethylsilane from 1-bromo-2,4-dichloro-3-fluorobenzene.
Materials:
-
1-Bromo-2,4-dichloro-3-fluorobenzene
-
Magnesium turnings
-
Iodine (one crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (Me₃SiCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of nitrogen.
-
Causality: The Grignard reagent is highly moisture-sensitive. Anhydrous conditions are critical to prevent quenching of the reagent and ensure a high yield.
-
-
Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Add a small portion of a solution of 1-bromo-2,4-dichloro-3-fluorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Causality: Iodine helps to activate the surface of the magnesium, initiating the reaction. The color change from brown (iodine) to colorless indicates successful initiation.
-
-
Reaction Execution: Once the reaction begins (as evidenced by gentle refluxing), add the remaining THF solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add trimethylsilyl chloride (1.5 equivalents) dropwise via the dropping funnel. After addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Causality: The reaction is exothermic; cooling prevents side reactions. An excess of the silylating agent ensures complete conversion.
-
-
Workup and Extraction: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Causality: Saturated NH₄Cl is a mild acid source that hydrolyzes any remaining magnesium salts without cleaving the desired C-Si bond.
-
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield (2,4-Dichloro-3-fluorophenyl)trimethylsilane as a clear liquid.
Spectroscopic and Analytical Characterization (Predicted)
The following data represents the expected spectroscopic signatures for the title compound, based on established principles of NMR and mass spectrometry.[10][11]
-
¹H NMR: The spectrum is expected to be simple. A sharp, intense singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group should appear in the upfield region, typically around δ 0.3-0.4 ppm. The aromatic region should show two signals corresponding to the two aromatic protons, likely exhibiting complex coupling patterns due to H-H and H-F interactions.
-
¹³C NMR: The methyl carbons of the trimethylsilyl group will appear as a sharp signal near δ 0 ppm. In the aromatic region, six distinct signals are expected. The carbon directly attached to the silicon (ipso-carbon) will be shielded, while the carbons bonded to the electronegative halogens (Cl, F) will be deshielded. The C-F bond will also introduce characteristic coupling (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom.[12] Its chemical shift will be highly dependent on the electronic environment created by the adjacent chlorine atoms and the trimethylsilyl group.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 252 (for ³⁵Cl isotopes). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio). A prominent fragment will be the [M-15]⁺ peak at m/z 237, corresponding to the loss of a methyl radical, which is a hallmark of trimethylsilyl compounds.
Chemical Reactivity and Synthetic Applications
The primary utility of (2,4-Dichloro-3-fluorophenyl)trimethylsilane lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[7][13]
The Hiyama Cross-Coupling Reaction
The Hiyama coupling forms a C(sp²)-C(sp²) bond between an organosilane and an organic halide (or triflate).[6][14] A key feature of this reaction is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to generate a hypervalent, more nucleophilic siliconate species.[5]
Catalytic Cycle: The mechanism follows the standard cross-coupling paradigm: oxidative addition, transmetalation, and reductive elimination.[14] The activation of the organosilane is the crucial step that enables the otherwise slow transmetalation.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Application in Drug Development
This reagent is an ideal tool for late-stage functionalization in a drug discovery program. The 2,4-dichloro-3-fluorophenyl motif can be installed into a complex molecule that already contains other sensitive functional groups. This strategy is highly efficient and avoids carrying the fluorinated aromatic ring through a lengthy synthetic sequence. The stability and low toxicity of the organosilane make it a more attractive option compared to more reactive organometallics like organoboranes or organozincs in certain contexts.[5]
Safety and Handling
(2,4-Dichloro-3-fluorophenyl)trimethylsilane should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is required. As with many organosilanes, it should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent slow hydrolysis. While not as reactive as chlorosilanes, contact with strong acids or bases should be avoided.
Conclusion
(2,4-Dichloro-3-fluorophenyl)trimethylsilane is a high-value synthetic intermediate that provides a practical and efficient route to complex fluorinated molecules. Its stability, coupled with its tunable reactivity in palladium-catalyzed cross-coupling reactions, makes it an essential tool for chemists in the pharmaceutical and materials science industries. Understanding its properties, synthesis, and reactivity allows researchers to strategically leverage this building block to accelerate the development of next-generation chemical entities.
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